Eupatolitin
Overview
Description
Eupatolitin is a chemical compound classified as an O-methylated flavonol, a type of flavonoid. It is known for its presence in certain plants such as Brickellia veronicaefolia and Ipomopsis aggregata. This compound is characterized by its molecular formula C17H14O8 and a molar mass of 346.29 g/mol .
Mechanism of Action
Eupatolitin, also known as Eupatoletin, is a flavonol compound isolated from Eupatorium ligustrinum D.C . It is an O-methylated flavonol, a type of flavonoid . This article will cover the mechanism of action of this compound, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Mode of Action
It is known that this compound exhibits various pharmacological properties, including anti-cancer, anti-oxidant, and anti-inflammatory effects . The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.
Pharmacokinetics
It is suggested that the structure of this compound could be optimized to synthesize derivatives to enhance its efficacy, minimize toxicity, and optimize absorption characteristics .
Result of Action
This compound is known for its pharmacological properties, including anti-cancer, anti-oxidant, and anti-inflammatory effects . These effects suggest that this compound may induce changes at the molecular and cellular levels, potentially influencing cell proliferation, oxidative stress responses, and inflammatory pathways.
Biochemical Analysis
Biochemical Properties
Eupatoletin plays a significant role in biochemical reactions, particularly due to its antioxidant properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, eupatoletin has been shown to inhibit the activity of certain enzymes involved in oxidative stress pathways, thereby reducing the production of reactive oxygen species . Additionally, eupatoletin can bind to proteins involved in cell signaling, modulating their activity and influencing cellular responses.
Cellular Effects
Eupatoletin exerts several effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Eupatoletin can activate or inhibit specific signaling pathways, leading to changes in gene expression that promote cell survival and reduce inflammation . Furthermore, eupatoletin affects cellular metabolism by enhancing the activity of enzymes involved in energy production and reducing oxidative damage to cellular components.
Molecular Mechanism
The molecular mechanism of eupatoletin involves its interaction with various biomolecules. Eupatoletin can bind to specific proteins and enzymes, altering their activity. For example, it has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling . By inhibiting these kinases, eupatoletin can modulate signaling pathways that regulate cell growth, differentiation, and apoptosis. Additionally, eupatoletin can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of eupatoletin can change over time. Eupatoletin is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as temperature and pH . Over time, eupatoletin may undergo degradation, leading to a reduction in its biological activity. Long-term studies have shown that eupatoletin can have sustained effects on cellular function, including the modulation of gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of eupatoletin vary with different dosages in animal models. At low doses, eupatoletin has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation . At high doses, eupatoletin can have toxic effects, including liver damage and disruption of normal cellular function . Threshold effects have been observed, where the beneficial effects of eupatoletin are maximized at specific dosages, beyond which adverse effects become more prominent.
Metabolic Pathways
Eupatoletin is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux by modulating the activity of key enzymes involved in energy production and antioxidant defense . Eupatoletin has been shown to enhance the activity of enzymes such as superoxide dismutase and catalase, which play a crucial role in detoxifying reactive oxygen species . Additionally, eupatoletin can affect metabolite levels by altering the expression of genes involved in metabolic pathways.
Transport and Distribution
Eupatoletin is transported and distributed within cells and tissues through specific transporters and binding proteins. It can interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, eupatoletin can bind to intracellular proteins that influence its localization and accumulation. For example, eupatoletin has been shown to accumulate in the mitochondria, where it exerts its antioxidant effects .
Subcellular Localization
The subcellular localization of eupatoletin is crucial for its activity and function. Eupatoletin can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, eupatoletin has been observed to localize in the nucleus, where it can interact with transcription factors and modulate gene expression . Additionally, eupatoletin can be found in the cytoplasm and mitochondria, where it influences cellular metabolism and antioxidant defense.
Preparation Methods
Synthetic Routes and Reaction Conditions
Eupatolitin can be synthesized through various chemical reactions involving the methylation of flavonol precursors. The specific synthetic routes and reaction conditions for this compound are not extensively documented in the literature. general methods for synthesizing O-methylated flavonols typically involve the use of methylating agents such as dimethyl sulfate or methyl iodide under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-established, as it is primarily isolated from natural sources. The compound is extracted from plants like Eupatorium ligustrinum using solvent extraction techniques followed by purification processes such as chromatography .
Chemical Reactions Analysis
Types of Reactions
Eupatolitin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert this compound to its corresponding dihydroflavonol.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and bases are employed for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as methylated or hydroxylated flavonols .
Scientific Research Applications
Eupatolitin has several scientific research applications:
Chemistry: Used as a reference compound in the study of flavonoids and their derivatives.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
Comparison with Similar Compounds
Eupatolitin is similar to other O-methylated flavonols such as:
Eupalitin: Another O-methylated flavonol with similar antioxidant and anti-inflammatory properties.
Patuletin: A flavonol with hydroxyl groups at different positions, exhibiting similar biological activities.
This compound is unique due to its specific substitution pattern of hydroxyl and methoxy groups, which contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-6,7-dimethoxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O8/c1-23-11-6-10-12(14(21)17(11)24-2)13(20)15(22)16(25-10)7-3-4-8(18)9(19)5-7/h3-6,18-19,21-22H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKWHSPRHPZRCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80183724 | |
Record name | Eupatolitin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80183724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29536-44-5 | |
Record name | Eupatolitin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29536-44-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eupatolitin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029536445 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eupatolitin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80183724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EUPATOLITIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KB4QHZ4YG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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